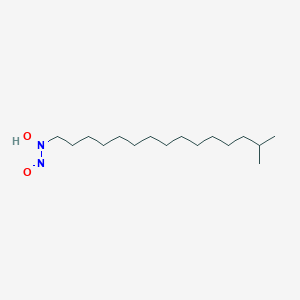
Nitrosoxacin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosoxacin A is a synthetic antibiotic that belongs to the quinolone class of antibiotics. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Nitrosoxacin A has been synthesized using various methods, and its mechanism of action involves targeting bacterial DNA synthesis. In
Mécanisme D'action
The mechanism of action of Nitrosoxacin A involves targeting bacterial DNA synthesis. It binds to bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, Nitrosoxacin A prevents the bacteria from replicating and dividing, ultimately leading to bacterial death.
Effets Biochimiques Et Physiologiques
Nitrosoxacin A has been shown to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with high levels found in the liver and kidneys. Nitrosoxacin A is metabolized in the liver and excreted in the urine. It has been shown to have low protein binding, allowing it to penetrate bacterial cells more effectively.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrosoxacin A has several advantages for lab experiments. It has potent antibacterial activity against a wide range of bacteria, making it a useful tool for studying bacterial infections. It has also been shown to have synergistic effects when used in combination with other antibiotics, allowing for the investigation of new treatment options. However, Nitrosoxacin A has limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for Nitrosoxacin A research. One area of focus is the investigation of its potential use in treating bacterial infections in animals. Another area of interest is the development of new Nitrosoxacin A derivatives with improved antibacterial activity and lower toxicity. Additionally, the use of Nitrosoxacin A in combination with other antibiotics for the treatment of bacterial infections is an area of ongoing research.
Conclusion
Nitrosoxacin A is a synthetic antibiotic with potent antibacterial activity against a wide range of bacteria. Its mechanism of action involves targeting bacterial DNA synthesis, and it has been shown to have low toxicity in animal studies. Nitrosoxacin A has several advantages for lab experiments, including its potent antibacterial activity and synergistic effects when used in combination with other antibiotics. However, it also has limitations, including its high cost and limited availability. Ongoing research is focused on investigating its potential use in treating bacterial infections in animals, developing new derivatives with improved activity and lower toxicity, and using it in combination with other antibiotics for the treatment of bacterial infections.
Applications De Recherche Scientifique
Nitrosoxacin A has been extensively studied for its antibacterial properties. It has been shown to have potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Nitrosoxacin A has also been shown to have synergistic effects when used in combination with other antibiotics, such as ampicillin and tetracycline. In addition, Nitrosoxacin A has been investigated for its potential use in treating bacterial infections in animals.
Propriétés
Numéro CAS |
147317-96-2 |
|---|---|
Nom du produit |
Nitrosoxacin A |
Formule moléculaire |
C16H34N2O2 |
Poids moléculaire |
286.45 g/mol |
Nom IUPAC |
(Z)-hydroxyimino-(14-methylpentadecyl)-oxidoazanium |
InChI |
InChI=1S/C16H34N2O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)17-19/h16,19H,3-15H2,1-2H3/b18-17- |
Clé InChI |
AAJRRXAYOHOILL-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)CCCCCCCCCCCCCN(N=O)O |
SMILES |
CC(C)CCCCCCCCCCCCC[N+](=NO)[O-] |
SMILES canonique |
CC(C)CCCCCCCCCCCCCN(N=O)O |
Synonymes |
nitrosoxacin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



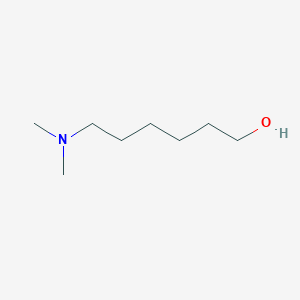
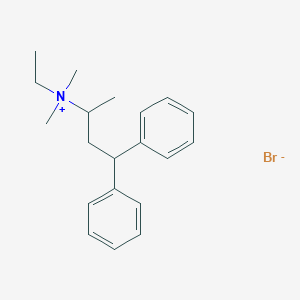
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
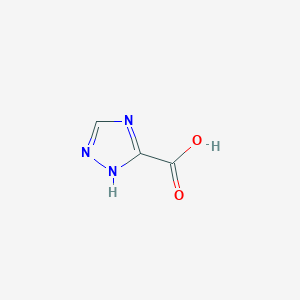
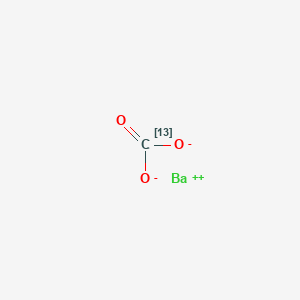
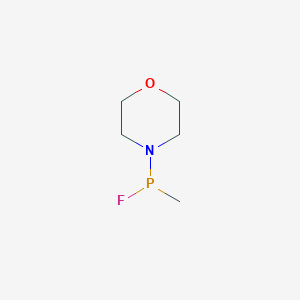
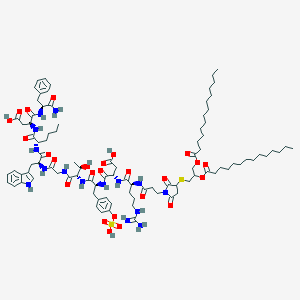
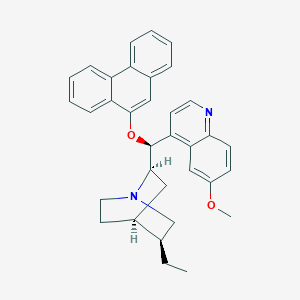
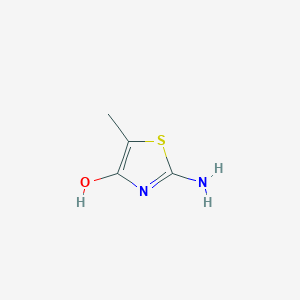
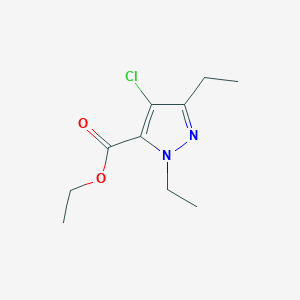
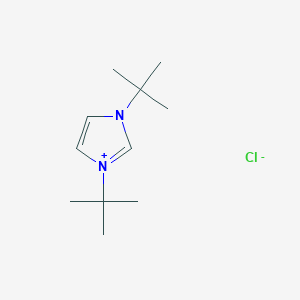
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
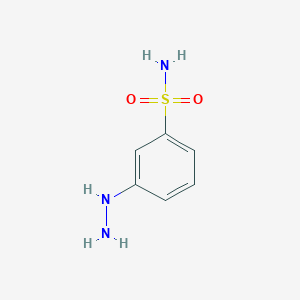
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)